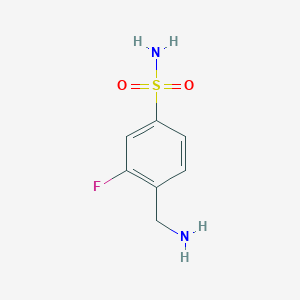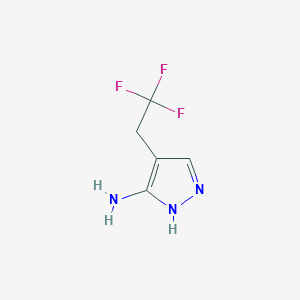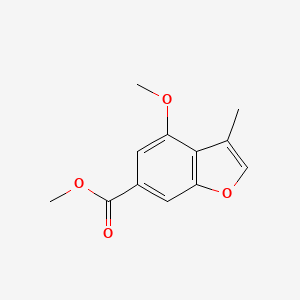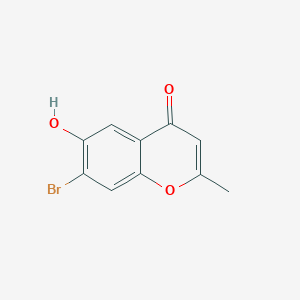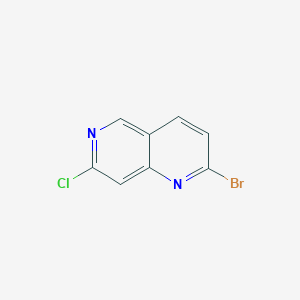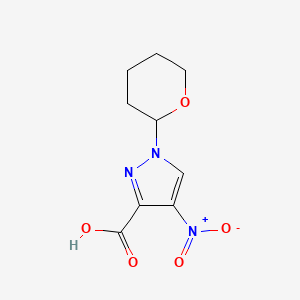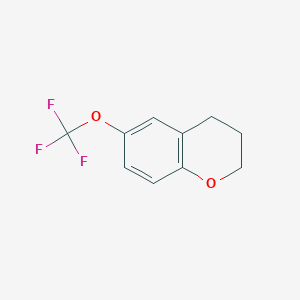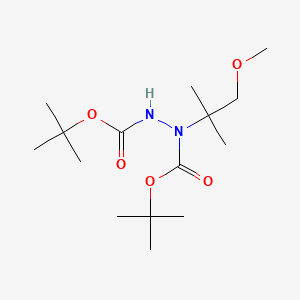
Di-tert-butyl 1-(1-methoxy-2-methylpropan-2-yl)hydrazine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butyl 1-(1-methoxy-2-methylpropan-2-yl)hydrazine-1,2-dicarboxylate is a chemical compound with the molecular formula C15H30N2O5 and a molecular weight of 318.41 g/mol . This compound is known for its unique structure, which includes a hydrazine core substituted with tert-butyl and methoxy groups. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing Di-tert-butyl 1-(1-methoxy-2-methylpropan-2-yl)hydrazine-1,2-dicarboxylate involves the reaction of hydrazine derivatives with tert-butyl esters under basic conditions . The reaction typically requires an ice bath to control the temperature and prevent side reactions. The mixture is stirred at room temperature for several hours, followed by solvent removal and purification steps to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Di-tert-butyl 1-(1-methoxy-2-methylpropan-2-yl)hydrazine-1,2-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydrazone derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Di-tert-butyl 1-(1-methoxy-2-methylpropan-2-yl)hydrazine-1,2-dicarboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Di-tert-butyl 1-(1-methoxy-2-methylpropan-2-yl)hydrazine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function . This interaction can modulate biochemical pathways and exert various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-tert-butyl-1,2-hydrazodicarboxylate: Similar structure but lacks the methoxy group.
1-(1-Methoxy-2-propyl) acetate: Contains a methoxy group but differs in the overall structure and functional groups.
Uniqueness
Di-tert-butyl 1-(1-methoxy-2-methylpropan-2-yl)hydrazine-1,2-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both tert-butyl and methoxy groups enhances its stability and reactivity, making it a valuable compound in various applications .
Eigenschaften
Molekularformel |
C15H30N2O5 |
|---|---|
Molekulargewicht |
318.41 g/mol |
IUPAC-Name |
tert-butyl N-(1-methoxy-2-methylpropan-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate |
InChI |
InChI=1S/C15H30N2O5/c1-13(2,3)21-11(18)16-17(15(7,8)10-20-9)12(19)22-14(4,5)6/h10H2,1-9H3,(H,16,18) |
InChI-Schlüssel |
RGCJAKZXSHCOCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NN(C(=O)OC(C)(C)C)C(C)(C)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


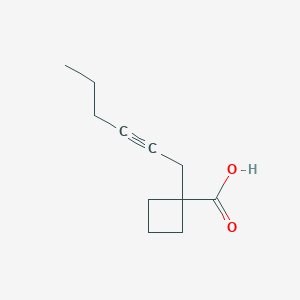
![6-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13922190.png)
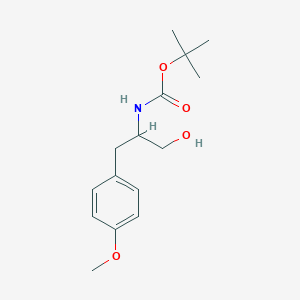
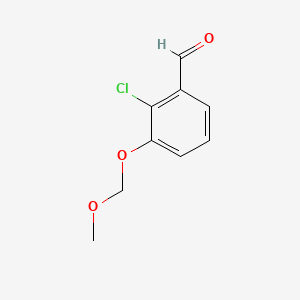
![3-[5-[(E)-(7-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13922204.png)
